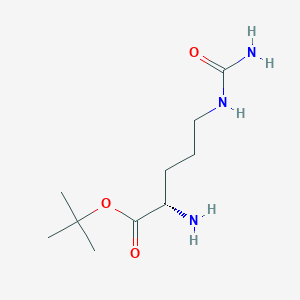

H-Cit-OtBu

Description

Contextualization within Amino Acid Protecting Group Chemistry Protecting groups are essential in organic synthesis, particularly in peptide synthesis, to selectively block reactive functional groups while reactions are carried out elsewhere in the molecule. The tert-butyl (tBu) group is a commonly used protecting group for carboxylic acids and hydroxyl groups of amino acids.iris-biotech.deorganic-chemistry.orgIts popularity stems from its relative stability under various reaction conditions and its facile removal, typically under acidic conditions such as treatment with trifluoroacetic acid (TFA).iris-biotech.de

In the context of amino acid chemistry, esterification of the carboxyl group is a standard protection strategy. The tert-butyl ester, like that in H-Cit-OtBu, renders the carboxyl group unreactive to nucleophilic attack, which is crucial during amide bond formation in peptide synthesis. smolecule.comgoogle.com The orthogonal nature of the tBu group with other common protecting groups, such as the Fmoc (9-fluorenylmethoxycarbonyl) group used for α-amino protection, allows for selective deprotection strategies. iris-biotech.de For instance, in Fmoc solid-phase peptide synthesis (SPPS), tBu-protected side chains (like the carboxyl group of glutamic or aspartic acid, or the hydroxyl groups of serine and threonine) are typically removed concurrently with the cleavage of the peptide from the resin using TFA, while the Fmoc group is removed using a base like piperidine. iris-biotech.de While this compound has a free alpha-amino group, the tert-butyl ester serves the same protective function for the carboxyl group, enabling its use in reactions where the amino group is the reactive center or is itself protected.

This compound as a Versatile Building Block in Organic Synthesis this compound functions as a versatile building block primarily due to the presence of its modified citrulline structure with a protected carboxyl group.smolecule.comThis structure allows it to be incorporated into larger molecules, such as peptides and peptidomimetics, through the formation of amide bonds with the free alpha-amino group.smolecule.combenchchem.comThe tert-butyl ester can be carried through several synthetic steps and then selectively removed at a later stage to reveal the free carboxylic acid.iris-biotech.de

Its application as a building block extends to the synthesis of various derivatives and analogues of citrulline. For example, it can be used in reactions involving the modification of the urea (B33335) side chain of citrulline while the carboxyl group is protected. This allows for the creation of novel compounds with potentially altered biological activities or chemical properties. The stability imparted by the tert-butyl ester group under typical coupling conditions makes this compound a valuable intermediate in convergent synthesis strategies, where pre-formed fragments are coupled together.

Overview of Advanced Synthetic and Application Methodologies for Citrulline tert-Butyl Ester Research The synthesis of tert-butyl esters of amino acids, including this compound, can be achieved through various methods. One common approach involves the reaction of the amino acid with tert-butyl alcohol in the presence of an acid catalyst, such as sulfuric acid.smolecule.comgoogle.comAnother method is transesterification, where a different ester of citrulline is reacted with tert-butyl alcohol.smolecule.comChemical modification utilizing protecting groups during peptide synthesis can also yield this compound as an intermediate.smolecule.comMore recent methodologies for tert-butylation of carboxylic acids have been explored, including reactions using bis(trifluoromethanesulfonyl)imide in tert-butyl acetate (B1210297) or using (Boc)₂O under electromagnetic milling conditions.organic-chemistry.orgrsc.org

This compound finds applications in peptide synthesis, serving as a building block for incorporating citrulline into peptide chains. smolecule.com The tert-butyl ester is stable during the coupling reactions and can be removed during the final cleavage from the solid support in SPPS. iris-biotech.de Research has also explored the use of citrulline derivatives, including those with tert-butyl esters, in the study of biological pathways, particularly those related to nitric oxide synthesis, as citrulline is a byproduct of this process. smolecule.comnih.gov Studies have investigated the interaction of citrulline derivatives with nitric oxide synthase and amino acid transporters. smolecule.com

While specific detailed research findings solely focused on this compound's synthesis yields across various methods or extensive application data in complex molecule synthesis were not extensively detailed in the search results, the general methods for tert-butyl ester synthesis of amino acids and the use of tBu-protected amino acids in peptide synthesis provide a framework for understanding the methodologies applied to this compound. For instance, the synthesis of other tert-butyl amino acid esters has been reported using methods like reaction with tert-butanol (B103910) and boron trifluoride diethyl etherate. researchgate.net The application in peptide synthesis is well-established for tert-butyl protected amino acids. iris-biotech.denih.gov

Data on the synthesis of tert-butyl esters of amino acids often focuses on yield and reaction conditions. While direct data for this compound specifically was limited in the search results, general methods provide insight.

Here is a conceptual data table illustrating typical synthesis approaches for amino acid tert-butyl esters, which would be applicable to this compound:

| Synthesis Method | Reagents | Conditions | Typical Yield Range |

| Acid-catalyzed esterification | Amino Acid, tert-Butanol, Acid Catalyst (e.g., H₂SO₄, HClO₄) | Reflux or controlled temperature | Moderate to High |

| Transesterification | Citrulline Ester, tert-Butanol | Catalyst (e.g., acid or enzyme) | Variable |

| Reaction with Isobutylene (B52900) | Amino Acid, Isobutylene | Acid Catalyst (e.g., H₂SO₄, BF₃•OEt₂) | High |

| Using (Boc)₂O | Carboxylic Acid, (Boc)₂O | Electromagnetic Milling (solvent/base-free) | High |

| Using Bis(trifluoromethanesulfonyl)imide | Amino Acid, tert-Butyl Acetate | Bis(trifluoromethanesulfonyl)imide | Good |

Note: Specific yields for this compound using each method would require dedicated experimental data.

Further research methodologies involving this compound would likely include its incorporation into peptides via solid-phase or solution-phase synthesis, followed by studies on the properties and activities of the resulting peptides or peptidomimetics. nih.govethz.ch Characterization techniques such as NMR spectroscopy, mass spectrometry, and chromatography would be employed to confirm the structure and purity of synthesized compounds.

Structure

3D Structure

Properties

Molecular Formula |

C10H21N3O3 |

|---|---|

Molecular Weight |

231.29 g/mol |

IUPAC Name |

tert-butyl (2S)-2-amino-5-(carbamoylamino)pentanoate |

InChI |

InChI=1S/C10H21N3O3/c1-10(2,3)16-8(14)7(11)5-4-6-13-9(12)15/h7H,4-6,11H2,1-3H3,(H3,12,13,15)/t7-/m0/s1 |

InChI Key |

QETKIHHFEUIQQP-ZETCQYMHSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H](CCCNC(=O)N)N |

Canonical SMILES |

CC(C)(C)OC(=O)C(CCCNC(=O)N)N |

Origin of Product |

United States |

Synthetic Methodologies for H Cit Otbu and Analogous Protected Amino Acids

Direct Esterification Strategies for tert-Butyl Ester Formation

Direct esterification offers a more streamlined approach to forming the tert-butyl ester directly from the free amino acid.

Recent advancements have demonstrated the effectiveness of bis(trifluoromethanesulfonyl)imide (Tf₂NH) as a reagent for the direct tert-butylation of free amino acids. organic-chemistry.orgresearchgate.netresearchgate.netthieme-connect.comthieme-connect.comthieme-connect.com This method allows for the quick conversion of various free amino acids to their corresponding tert-butyl esters with free amino groups in good yields. organic-chemistry.orgresearchgate.netresearchgate.netthieme-connect.comthieme-connect.comthieme-connect.com The reaction can be conducted in tert-butyl acetate (B1210297), which serves as both the solvent and the tert-butylating agent. thieme-connect.comthieme-connect.com Tf₂NH is proposed to react with the amino group of the amino acid to form a soluble salt in the organic solvent, while also acting as a strong acid to facilitate the esterification. thieme-connect.com This approach is considered simpler and safer compared to conventional methods that may involve hazardous reagents like perchloric acid. thieme-connect.comthieme-connect.com

Protocols utilizing tert-butyl acetate in the presence of an acidic catalyst are common for the preparation of tert-butyl esters of amino acids. google.comgoogle.comrsc.orgmdpi.com For instance, reacting an α-amino acid with tert-butyl acetate in the presence of an acidic catalyst, such as perchloric acid, can yield the amino acid tert-butyl ester. google.comgoogle.comrsc.orgmdpi.com The reaction is typically carried out at controlled temperatures for a defined period. google.comrsc.org Post-treatment with an aqueous alkali hydroxide (B78521) solution can be used to isolate the desired product. google.com While effective, some earlier methods using perchloric acid in tert-butyl acetate have been noted to sometimes terminate prematurely, with potential for improved yields and reaction rates. thieme-connect.comthieme-connect.com

Bis(trifluoromethanesulfonyl)imide-Mediated Approaches

Multistep Synthetic Routes to H-Cit-OtBu Precursors and Intermediates

Multistep syntheses often involve the use of temporary protecting groups on the amino group before the tert-butyl ester is formed.

In peptide synthesis and the preparation of amino acid derivatives, the α-amino group is commonly protected to prevent unwanted side reactions. ontosight.aibiosynth.comcymitquimica.commedchemexpress.comanaspec.comchemimpex.comchemimpex.compeptide.com Fluorenylmethyloxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) are two widely used N-terminal protecting groups. biosynth.comcymitquimica.commedchemexpress.comanaspec.comchemimpex.comchemimpex.com

Fmoc-L-Citrulline (Fmoc-Cit-OH) is a protected amino acid derivative where the Fmoc group shields the amino group of citrulline. biosynth.commedchemexpress.comanaspec.comchemimpex.comsigmaaldrich.com This protection is crucial during peptide chain elongation, particularly in solid-phase peptide synthesis (SPPS). biosynth.comchemimpex.compeptide.com The Fmoc group can be removed using a mild base, exposing the free amino group for subsequent coupling. biosynth.compeptide.com

Boc-L-Citrulline (Boc-Cit-OH) utilizes the Boc group for N-terminal protection. cymitquimica.comchemimpex.com Similar to Fmoc, the Boc group enhances the stability and solubility of the amino acid derivative. cymitquimica.comchemimpex.com Boc-protected amino acids are also fundamental building blocks in peptide synthesis. chemimpex.compeptide.com The Boc group is typically removed under acidic conditions. peptide.com

These protected citrulline derivatives, such as Fmoc-Cit-OH and Boc-Cit-OH, can serve as intermediates in the synthesis of this compound, where the tert-butyl ester is formed after the N-terminal protection is in place or as part of a larger synthetic sequence. mdpi.compsu.eduresearchgate.net

The formation of the tert-butyl ester group on the carboxylic acid within the amino acid backbone is a key step in synthesizing this compound and analogous compounds. This esterification can be achieved through various methods, often depending on the presence and nature of other protecting groups or functionalities in the molecule.

One approach involves the reaction of the carboxylic acid with tert-butanol (B103910), often catalyzed by an acid. smolecule.comthieme-connect.com Another common method utilizes isobutylene (B52900) gas in the presence of an acid catalyst. thieme-connect.comgoogle.comgoogle.com Transesterification reactions, where a pre-existing ester is reacted with tert-butyl alcohol, can also be employed. smolecule.comthieme-connect.com Additionally, various tert-butylating agents, such as di-tert-butyl dicarbonate (B1257347) (Boc₂O), tert-butyl trichloroacetimidate, and tert-butyl acetoacetate, have been reported for the formation of tert-butyl esters. thieme-connect.comrsc.org The choice of method can depend on factors such as the solubility of the amino acid derivative and the desired reaction conditions. thieme-connect.com For instance, while some methods require organic solvents, direct formation of tert-butyl esters of free amino acids has been explored to overcome solubility limitations. thieme-connect.comthieme-connect.com

N-Terminal Protection Group Strategies in Citrulline Derivatives (e.g., Fmoc, Boc)

Optimization of Reaction Conditions for this compound Synthesis

Optimizing the reaction conditions for the synthesis of this compound and similar protected amino acid tert-butyl esters is crucial for achieving high yields, purity, and efficiency. Factors that can be optimized include the choice of catalyst, solvent, temperature, reaction time, and the order of addition of reagents.

For the bis(trifluoromethanesulfonyl)imide-mediated approach, the amount of Tf₂NH relative to the amino acid and the reaction temperature and time in tert-butyl acetate are critical parameters that have been investigated to achieve rapid and high-yielding conversions. organic-chemistry.orgthieme-connect.comthieme-connect.comthieme-connect.com

In protocols using tert-butyl acetate and acidic catalysts like perchloric acid, the concentration of the acid, the volume of tert-butyl acetate used, and the reaction temperature and duration are typically optimized. google.comrsc.org The post-treatment procedure, such as the pH adjustment with an alkali hydroxide solution, also plays a role in the isolation and purity of the final product. google.comrsc.org

For multistep routes involving N-terminal protection, the conditions for introducing and removing protecting groups like Fmoc and Boc need to be optimized to be compatible with the subsequent esterification step and to minimize side reactions. peptide.com The specific reagents and conditions for forming the tert-butyl ester from the protected amino acid also require optimization based on the chosen method (e.g., using tert-butanol/acid, isobutylene, or a tert-butylating agent). thieme-connect.com

Optimization efforts aim to improve reaction rates, increase yields, enhance stereochemical purity (especially for L-amino acids), simplify workup procedures, and potentially reduce the use of hazardous reagents. thieme-connect.comthieme-connect.comresearchgate.netiaea.org Research findings often detail specific reaction parameters and the resulting yields and purities for the synthesis of various amino acid tert-butyl esters, providing valuable data for optimizing the synthesis of this compound.

Stereochemical Control and Purity Considerations in this compound Synthesis

The synthesis of protected amino acids, such as this compound (Citrulline tert-Butyl Ester), is a critical aspect of peptide chemistry and organic synthesis. This compound serves as a valuable building block, particularly in solid-phase peptide synthesis (SPPS), where the tert-butyl ester group provides a convenient carboxyl protection strategy removable under acidic conditions. The successful incorporation of this compound into peptides or other molecules hinges significantly on achieving high stereochemical and chemical purity during its synthesis.

Citrulline, like most proteinogenic amino acids, possesses a chiral center at the alpha-carbon. Naturally occurring citrulline is the L-stereoisomer. Maintaining this stereochemical integrity is paramount, as the biological activity and structural conformation of peptides are highly dependent on the absolute configuration of their constituent amino acids tutorchase.com. The presence of unwanted stereoisomers, particularly the D-enantiomer, can lead to the synthesis of diastereomeric peptides with altered properties, potentially reducing yield, complicating purification, and affecting biological function tutorchase.comwikipedia.orgnih.gov.

Stereochemical control in the synthesis of protected amino acids like this compound typically relies on several strategies. One common approach involves starting from enantiomerically pure L-citrulline. Subsequent protection of the alpha-amino group (often with an Fmoc or Boc group) and esterification of the carboxylic acid with the tert-butyl group must be carried out under conditions that minimize or prevent racemization at the alpha-carbon altabioscience.com. Racemization, the conversion of a pure enantiomer into a mixture containing both enantiomers, is a significant concern, particularly under basic conditions or elevated temperatures, which can deprotonate the alpha-carbon and allow epimerization altabioscience.com.

Alternatively, asymmetric synthesis methods can be employed if starting from a prochiral or racemic precursor. While specific details for the asymmetric synthesis of this compound were not extensively detailed in the search results, general principles from the synthesis of other chiral amino acids and protected derivatives apply tutorchase.comresearchgate.netrsc.orgacs.orgacs.orgrsc.org. These methods often involve the use of chiral catalysts or auxiliaries to direct the formation of one stereoisomer preferentially over the other tutorchase.comrsc.orgacs.orgorganic-chemistry.org. The efficiency of asymmetric synthesis is quantified by the enantiomeric excess (ee) or diastereomeric excess (de) of the product wikipedia.org.

Achieving high chemical purity is equally vital for this compound. Impurities can arise from incomplete reactions, side reactions, or degradation of the product. Common impurities in protected amino acid synthesis include unreacted starting materials, side-chain modified products, and diketopiperazines, especially in peptide synthesis contexts where protected amino acids are coupled escholarship.orgresearchgate.netnih.goviris-biotech.de. For this compound, potential side reactions during synthesis could involve the modification of the urea (B33335) side chain or incomplete tert-butyl ester formation.

Purification techniques are essential to isolate this compound with the required purity. Chromatography, particularly flash column chromatography and high-performance liquid chromatography (HPLC), are widely used for purifying protected amino acids nih.govresearchgate.netnih.govgoogle.comunivr.itmedchemexpress.com. The choice of stationary phase and eluent system is optimized based on the polarity and chemical properties of this compound and its potential impurities. Crystallization can also be an effective purification method if the compound forms a crystalline solid jcsp.org.pk.

Analytical methods are indispensable for assessing both the stereochemical and chemical purity of this compound. HPLC with chiral stationary phases is a standard technique for determining enantiomeric purity (ee) medchemexpress.com. Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for confirming the chemical structure and identifying chemical impurities univr.ittcichemicals.com. Techniques like gas chromatography (GC) or mass spectrometry (MS) can also be employed depending on the nature of the impurities. The purity is typically reported as a percentage based on chromatographic peak area or other quantitative methods nih.govgoogle.com.

Research findings highlight the importance of carefully controlled reaction conditions and robust purification strategies to obtain protected amino acids with high purity. For instance, studies on the synthesis of other protected amino acids, such as Fmoc-protected aspartic acid tert-butyl ester (Fmoc-Asp(OtBu)-OH), demonstrate the need for optimized conditions to minimize epimerization and aspartimide formation, a common side reaction in Fmoc chemistry involving Asp residues iris-biotech.demedchemexpress.com. While citrulline does not have the same propensity for aspartimide formation, analogous considerations regarding side chain integrity and alpha-carbon stereochemistry apply to this compound synthesis.

The synthesis of tert-butyl esters of amino acids can be achieved through various methods, including the reaction of the amino acid with isobutylene in the presence of an acid catalyst or using reagents like tert-butyl 2,2,2-trichloroacetimidate google.comorganic-chemistry.orgenamine.netgoogle.com. The choice of method and conditions can influence both the yield and purity of the resulting tert-butyl ester. For example, some methods for tert-butyl ester formation have been reported to occur in good yields with minimal side reactions organic-chemistry.org.

Applications of H Cit Otbu in Peptide and Complex Molecule Assembly

H-Cit-OtBu in Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is a widely adopted technique for the rapid and efficient assembly of peptide chains. bachem.compeptide.comcsic.es In SPPS, the growing peptide chain is anchored to an insoluble polymer support, allowing for the sequential addition of protected amino acids. bachem.compeptide.com this compound, or more commonly, Fmoc-Cit-OtBu or similar protected citrulline derivatives with a C-terminal tert-butyl ester, can be used as a building block in Fmoc-based SPPS. The tert-butyl ester serves as a temporary protecting group for the C-terminal carboxyl function during specific synthetic steps or can be part of a strategy where the Citrulline is incorporated internally within the peptide sequence. The Fmoc/tBu strategy is particularly effective in SPPS due to the selective cleavage conditions for each group. bachem.comiris-biotech.de

The compatibility of protected amino acids, including citrulline derivatives with tert-butyl ester protection, depends on the type of solid support (resin) used in SPPS and the chosen protecting group strategy. In Fmoc-SPPS, resins like Wang, Rink amide, and Chlorotrityl resins are commonly employed. peptide.comiris-biotech.denih.govnih.gov The tert-butyl ester group on the side chain of amino acids like Asp and Glu, and potentially used for C-terminal protection of Citrulline, is typically removed using acidic conditions, most commonly with trifluoroacetic acid (TFA). iris-biotech.denih.govthermofisher.com Cleavage cocktails containing TFA, often with scavengers to prevent side reactions, are used to detach the peptide from the resin and remove acid-labile side-chain protecting groups, including the tert-butyl ester. nih.govthermofisher.com The stability of the linker attaching the peptide to the resin under the conditions required for Fmoc deprotection (basic conditions, typically piperidine) is crucial. iris-biotech.de Citrulline-containing peptides are synthesized using these standard SPPS methods, as evidenced by their use in the development of bioconjugates like Antibody-Drug Conjugates (ADCs). mdpi.comtcichemicals.com

A significant advantage of using C-terminal ester protection, such as the tert-butyl ester in this compound or other protected amino acids, particularly in solution-phase synthesis or during segment coupling in SPPS, is the prevention of undesired dipeptide formation, specifically diketopiperazine formation. mdpi.comnih.gov Diketopiperazines can form through the intramolecular cyclization of dipeptides, especially under basic conditions, leading to premature chain termination and reduced yields of the desired peptide. mdpi.comnih.gov The presence of a bulky tert-butyl ester at the C-terminus hinders this intramolecular reaction by acting as a poor leaving group and providing steric hindrance, thereby favoring the desired intermolecular coupling reaction. mdpi.com

Resin Compatibility and Cleavage Considerations for Citrulline-Containing Peptides

Solution-Phase Synthetic Applications Involving this compound

While SPPS is predominant for peptide synthesis, solution-phase methods remain valuable, particularly for the synthesis of shorter peptides or protected peptide fragments. bachem.compeptide.com this compound, as a protected amino acid, can be utilized in solution-phase peptide synthesis. In solution phase, strategies often involve Boc/Bzl or Z/tBu protecting group combinations. bachem.com The tert-butyl ester protection on the carboxyl group of citrulline allows for controlled coupling reactions with other amino acids or peptide fragments in solution using various coupling reagents. mdpi.com The isolation of products in solution phase can be achieved through techniques like precipitation. mdpi.com The use of tert-butyl ester protected amino acids in solution phase synthesis has been demonstrated in the formation of urea-based compounds, highlighting the utility of this protecting group in non-SPPS environments. nih.gov

This compound as a Precursor for Advanced Bioconjugate Linker Design

Citrulline and derivatives containing citrulline sequences, such as the Val-Cit dipeptide, are frequently incorporated into the design of linkers for bioconjugates, particularly Antibody-Drug Conjugates (ADCs). mdpi.comtcichemicals.comscispace.comnih.govacs.org While this compound itself might serve as a protected building block in the synthesis of such linkers, the core relevance lies in the use of citrulline with suitable protecting groups during the multi-step synthesis of these complex linker molecules. The tert-butyl ester could be employed to protect the carboxyl group of citrulline during the construction of the linker backbone before being removed at an appropriate stage.

Chemical Stability of Citrulline-tert-Butyl Ester Moieties within Linker Constructs

The tert-butyl ester moiety in this compound is a protecting group commonly used in peptide synthesis, particularly in the Fmoc/tBu strategy iris-biotech.demdpi.com. In this strategy, the tert-butyl group is typically employed to protect the side-chain carboxyl groups of amino acids like aspartic and glutamic acids, as well as the hydroxyl groups of serine and threonine iris-biotech.de. These tert-butyl ester protecting groups are generally stable under the basic conditions used for Fmoc deprotection but are readily removed by treatment with trifluoroacetic acid (TFA), typically using a concentration of 90-95% TFA, often in the presence of scavengers iris-biotech.demdpi.comnih.gov.

Role of Citrulline tert-Butyl Ester in the Synthesis of Specific Research Probes

This compound plays a role in the synthesis of specific research probes, primarily through its application as a building block in peptide synthesis smolecule.com. Research probes, which can include peptides or peptide conjugates, are essential tools for investigating biological processes, identifying molecular targets, and studying protein interactions genscript.com. The synthesis of these probes often requires precise control over amino acid coupling and the protection of reactive functional groups peptide.com.

As tert-butyl L-citrullinate, this compound provides a protected form of citrulline that can be incorporated into peptide sequences using standard solid-phase or solution-phase peptide synthesis techniques smolecule.commdpi.com. The tert-butyl ester protects the C-terminal carboxyl group during the chain elongation process, preventing unwanted side reactions iris-biotech.depeptide.com. Its enhanced lipophilicity due to the tert-butyl group can also influence the properties of the resulting peptide or complex molecule, which can be advantageous for certain research applications, such as studies requiring improved cellular uptake or altered pharmacokinetic profiles smolecule.com.

Furthermore, citrulline and its derivatives are of research interest due to their involvement in nitric oxide synthesis and metabolic pathways smolecule.comnih.govmdpi.com. Incorporating citrulline, via building blocks like this compound, into peptides or other molecules allows researchers to create probes to study these specific biological systems or to develop molecules with potential biological activities related to citrulline's functions smolecule.com. The synthesis of complex research probes, such as those used in structural biology or enzyme activity studies, can involve the use of protected amino acid building blocks like this compound to assemble the desired molecular architecture nih.goviris-biotech.denii.ac.jp.

Deprotection Strategies for the Tert Butyl Ester Moiety of H Cit Otbu

Acid-Catalyzed Cleavage of the tert-Butyl Ester

Acid-catalyzed cleavage is a widely employed method for the deprotection of tert-butyl esters. This approach typically involves treating the protected compound with a strong Brønsted or Lewis acid, which facilitates the cleavage of the tert-butyl group. acs.orgorganic-chemistry.org The mechanism generally involves protonation of the ester oxygen, followed by elimination of a tert-butyl cation, which then loses a proton to form isobutylene (B52900). stackexchange.com

Optimization of Acidic Conditions (e.g., Trifluoroacetic Acid-based protocols)

Trifluoroacetic acid (TFA) is a commonly used acid for the deprotection of tert-butyl esters, particularly in solid-phase peptide synthesis (SPPS). thieme-connect.dethermofisher.com Optimization of TFA-based protocols involves finding the appropriate concentration of TFA, reaction time, and temperature to achieve efficient deprotection while minimizing side reactions. High concentrations of TFA (e.g., 95%) are often used for complete removal of tert-butyl and other acid-labile protecting groups. thermofisher.com However, the acidity of TFA might be insufficient for the generation of a tert-butyl cation from tert-butyl acetate (B1210297) in some cases. thieme-connect.com

The efficiency of deprotection can be monitored, for instance, by HPLC, to track the removal of side-chain protecting groups over time. thermofisher.com Different TFA-based cleavage mixtures with varying compositions have been developed to optimize deprotection and reduce side reactions, as outlined in Table 1. acs.org

| Cleavage Mixture | Composition |

| Reagent A | TFA/DCM/dimethyl sulfide (B99878) (DMS) (14:5:1) |

| Reagent B | TFA/phenol/H₂O/TIS (88:5:5:2) |

| Reagent H | TFA/phenol/thioanisole/EDT/H₂O/DMS/NH₄I (81:5:5:2.5:3:2:1.5) |

| Reagent I | TFA/TIS/1,3-dimethoxybenzene (DMB) (92.5:2.5:5) |

| Reagent K | TFA/phenol/H₂O/thioanisole/EDT (82.5:5:5:5:2.5) |

| Reagent L | TFA/TIS/H₂O/dithiothreitol (DTT) (88:2:5:5) |

| Reagent R | TFA/thioanisole/EDT/anisole |

Table 1. Examples of TFA-Based Cleavage Mixtures and Their Compositions. acs.org

Strategies for Scavenger Application and Side Reaction Mitigation (e.g., Dithioethane)

Acid-catalyzed deprotection of tert-butyl esters generates reactive tert-butyl cations. peptide.comacsgcipr.org These cations can react with nucleophilic sites on the substrate or product, leading to undesirable side products, such as alkylation of sensitive amino acid residues like tryptophan, cysteine, or methionine. acs.orgpeptide.comacsgcipr.org To mitigate these side reactions, scavengers are added to the acidic cleavage mixture. acs.orgpeptide.com

Scavengers are typically nucleophilic reagents that trap the generated tert-butyl cations and prevent them from reacting with the peptide chain. acs.orgpeptide.com Dithioethane (EDT), also known as 1,2-ethanedithiol, is a highly effective scavenger for tert-butyl trifluoroacetate, a reactive species formed during TFA cleavage. acs.orgthermofisher.com While EDT is efficient, a second scavenger is often necessary for complete suppression of alkylation, particularly in the presence of tryptophan. thermofisher.com Other common scavengers include triisopropylsilane (B1312306) (TIS) and water. acs.org The choice and proportion of scavengers are crucial for maximizing deprotection efficiency and minimizing side products. acs.org

Challenges with Acid-Sensitive Functional Groups

A significant challenge with acid-catalyzed deprotection of tert-butyl esters is the potential for cleavage or modification of other acid-sensitive functional groups present in the molecule. rsc.orglibretexts.org Many protecting groups commonly used in organic synthesis, such as Boc (for amines) and certain silyl (B83357) ethers and acetals, are also acid-labile. acsgcipr.orgrsc.orglibretexts.org Using strong acids like TFA can lead to the simultaneous removal of these groups, which may be undesirable if selective deprotection is required. acsgcipr.org

Furthermore, certain functional groups within the molecule itself can be sensitive to acidic conditions, undergoing reactions like hydrolysis, rearrangement, or degradation. libretexts.org This lack of selectivity can limit the application of acid-catalyzed deprotection in the synthesis of complex molecules containing various acid-sensitive moieties. While it is often possible to selectively deprotect the more acid-sensitive Boc group in the presence of tert-butyl esters under carefully controlled conditions acsgcipr.orgresearchgate.net, the reverse selectivity (deprotecting the tert-butyl ester while keeping other acid-sensitive groups intact) can be more challenging with strong acids.

Mild and Selective Catalytic Deprotection Methods

Due to the limitations of harsh acidic conditions, milder and more selective catalytic methods for the deprotection of tert-butyl esters have been developed. These methods aim to cleave the tert-butyl group without affecting other sensitive functionalities.

Transition-Metal-Free Catalysis in OtBu Removal

Efforts have been made to develop transition-metal-free catalytic systems for the removal of tert-butyl ester groups. These methods offer potential advantages in terms of cost, toxicity, and compatibility with a wider range of substrates compared to methods involving transition metals. For example, a method using molecular iodine as a catalyst has been reported for the hydrolysis of tert-butyl esters under mild conditions, showing compatibility with acid-labile protecting groups like N-Boc, OBn, OAc, and double bonds. researchgate.net Another transition-metal-free approach utilizes aqueous phosphoric acid, which has been shown to be effective and selective for the deprotection of tert-butyl carbamates, esters, and ethers, tolerating other protecting groups like CBZ carbamates, benzyl (B1604629) and methyl esters, and TBDMS ethers. organic-chemistry.orgorganic-chemistry.org

Radical Cation Mediated De-tert-Butylation (e.g., Magic Blue/Hydrosilane Systems)

Radical cation mediated de-tert-butylation presents a mild and selective alternative for cleaving tert-butyl groups. A notable example is the system utilizing the tris-4-bromophenylamminium radical cation, commonly known as Magic Blue (MB•+), in combination with a hydrosilane such as triethylsilane. acs.orgacs.orgorganic-chemistry.orgnih.govnih.gov

This method is transition-metal-free and operates under mild conditions, typically at room temperature. acs.orgacs.orgorganic-chemistry.org Magic Blue acts as a catalyst, facilitating the cleavage of the C-O bond in tert-butyl esters (among other tert-butyl protected groups) with high isolated yields. acs.orgacs.orgorganic-chemistry.orgnih.gov Triethylsilane serves as a sacrificial reagent that accelerates the reaction. acs.orgacs.orgorganic-chemistry.org The proposed mechanism involves MB•+ acting as a Lewis acid, activating the Si-H bond of the hydrosilane, which then participates in the cleavage of the tert-butyl group and formation of a silyl ester and isobutene. acs.orgacs.orgnih.gov This method has demonstrated compatibility with various functional groups, including other ester groups and olefinic moieties, which are not reduced under the reaction conditions. acs.orgacs.orgnih.gov It has been successfully applied to a range of substrates, including aliphatic, aromatic, and heterocyclic compounds, and shows potential for use with complex and polyfunctional molecules. acs.orgacs.orgorganic-chemistry.org

Biocatalytic Approaches for Ester Hydrolysis

Biocatalysis, utilizing enzymes as catalysts, offers an attractive and often more environmentally friendly alternative to traditional chemical methods for the hydrolysis of ester groups. This approach is particularly valuable for its selectivity and ability to operate under mild reaction conditions Current time information in Launceston City Council, AU.fishersci.beontosight.ai. Enzymatic hydrolysis has been explored for the cleavage of tert-butyl esters, including those on protected amino acids and peptides Current time information in Launceston City Council, AU.sigmaaldrich.comsigmaaldrich.comfishersci.sefda.govsigmaaldrich.comfda.govwikipedia.orgrcsb.orgosha.govnih.gov.

Enzyme-Based Esterase Activity Towards OtBu Groups (e.g., Bacillus BS2 esterase)

Several enzymes have demonstrated efficacy in hydrolyzing tert-butyl esters. Among these, esterases and proteases have shown significant activity. The esterase from Bacillus subtilis, known as BS2, has been specifically highlighted for its capacity to hydrolyze a diverse array of N-protected tert-butyl esters Current time information in Launceston City Council, AU.sigmaaldrich.comfishersci.sefda.govsigmaaldrich.com. Studies have shown that BS2 can efficiently cleave the carboxyl protecting group from substrates such as L-Phe-OtBu, achieving full conversion in reasonable reaction times Current time information in Launceston City Council, AU.. This indicates the potential of BS2 for the deprotection of tert-butyl esters in amino acid derivatives. Furthermore, BS2 has been successfully used for the selective removal of the tert-butyl ester protecting group from peptides sigmaaldrich.comfishersci.se.

Another enzyme that has been investigated for the selective enzymatic hydrolysis of C-terminal tert-butyl esters in peptide synthesis is the protease subtilisin sigmaaldrich.comfda.govrcsb.org. Research has indicated that subtilisin can achieve high yields in the hydrolysis of these esters while minimizing unwanted side reactions like endopeptidase activity sigmaaldrich.com. Lipase A from Candida antarctica (CAL-A) has also exhibited activity towards tert-butyl esters of protected amino acids fda.govsigmaaldrich.com.

These findings demonstrate that specific enzymes, such as Bacillus subtilis esterase (BS2) and subtilisin, possess the necessary esterase activity to effectively hydrolyze the tert-butyl ester moiety.

Selectivity and Green Chemistry Principles in Enzymatic Deprotection

A major advantage of employing enzymatic methods for the deprotection of tert-butyl esters lies in their inherent selectivity Current time information in Launceston City Council, AU.fishersci.befishersci.be. Enzymes can exhibit exquisite chemoselectivity and regioselectivity, acting specifically on the target ester group without affecting other functional groups or protecting groups present in the molecule Current time information in Launceston City Council, AU.fishersci.be. This high degree of selectivity is often difficult to achieve with traditional chemical reagents, which may require harsh conditions and can lead to undesired side reactions or the cleavage of other labile functionalities Current time information in Launceston City Council, AU.wikipedia.org.

Furthermore, enzymatic deprotection aligns well with the principles of green chemistry Current time information in Launceston City Council, AU.fishersci.beontosight.ai. These reactions typically occur under mild conditions, such as moderate temperatures and atmospheric pressure, often in aqueous or mixed aqueous-organic solvent systems Current time information in Launceston City Council, AU.fishersci.beontosight.aiwikipedia.org. This contrasts with many chemical deprotection methods that may require extreme temperatures, high pressures, or the use of hazardous and volatile organic solvents fishersci.bewikipedia.org. The use of enzymes, which are biological catalysts, can reduce the need for stoichiometric amounts of chemical reagents, thereby minimizing waste generation Current time information in Launceston City Council, AU.fishersci.beontosight.ai. The ability of enzymes to function under mild and compatible conditions also facilitates their integration into one-pot cascade reactions, leading to more streamlined and efficient synthetic processes Current time information in Launceston City Council, AU.. The environmental benefits and high selectivity make biocatalytic hydrolysis a promising strategy for the deprotection of the tert-butyl ester in H-Cit-OtBu and related compounds.

Orthogonal Protecting Group Strategies Relevant to this compound in Multistep Syntheses

In multistep organic synthesis, particularly in the construction of complex molecules like peptides, the use of protecting groups is essential to selectively manipulate specific functional groups while leaving others untouched advancedchemtech.comnih.gov. An orthogonal protecting group strategy involves the use of two or more protecting groups that can be removed independently of each other under different, non-interacting conditions advancedchemtech.comnih.goviarc.frwatanabechem.co.jpontosight.ai. The tert-butyl ester group is a commonly employed protecting group for carboxylic acids (as OtBu esters) due to its lability under acidic conditions osha.govnih.goviarc.frontosight.aifishersci.nonih.govwikidata.org.

In the context of this compound, which contains a primary amine and a protected carboxylic acid, orthogonal protection strategies are highly relevant, especially if further modifications or couplings are planned on either the amine or other parts of the citrulline structure. A widely used orthogonal protecting group pair in peptide synthesis is the combination of the 9-fluorenylmethyloxycarbonyl (Fmoc) group for amine protection and the tert-butyl (tBu) group for carboxylic acid protection nih.goviarc.frfishersci.co.uk. The Fmoc group is typically removed under basic conditions (e.g., using piperidine), while the tert-butyl ester is cleaved by treatment with acid, commonly trifluoroacetic acid (TFA) osha.govnih.goviarc.frontosight.aifishersci.nonih.govwikidata.org. This difference in lability allows for the selective removal of one group in the presence of the other.

For example, in the synthesis of a peptide containing this compound, the amine of citrulline might be protected with an Fmoc group, resulting in Fmoc-Cit-OtBu. In a subsequent step requiring the free carboxylic acid, the tert-butyl ester could be selectively removed using TFA without affecting the Fmoc-protected amine. Conversely, if the amine needs to be reacted, the Fmoc group can be removed with piperidine, leaving the tert-butyl ester intact.

Advanced Analytical Characterization of H Cit Otbu and Its Synthetic Derivatives

Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods provide valuable information about the molecular structure and functional groups present in a compound. For H-Cit-OtBu, key spectroscopic techniques include Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR)

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing detailed information about the environment of atomic nuclei, particularly hydrogen (¹H) and carbon (¹³C). In the case of this compound, ¹H-NMR would be used to analyze the distinct proton environments within the molecule.

A hypothetical ¹H-NMR spectrum of this compound would show characteristic signals corresponding to the different types of protons:

Tert-butyl group (-C(CH₃)₃): A singlet signal is expected for the nine equivalent protons of the tert-butyl group, typically appearing in the high field region of the spectrum (around 1-2 ppm). researchgate.net

Alpha proton (-CH(NH₂)CO₂-): The proton on the carbon atom adjacent to the amino and ester groups would appear as a multiplet, influenced by the neighboring methylene (B1212753) group. Its chemical shift would be downfield compared to aliphatic protons due to the electron-withdrawing effects of the adjacent functional groups.

Methylene protons (-CH₂CH₂CH(NH₂)CO₂- and -CH₂CH₂CH(NH₂)CO₂-): The protons on the methylene groups in the citrulline side chain would give rise to complex multiplets due to coupling with each other and the alpha proton.

NH and NH₂ protons: Signals for the amine (-NH₂) and urea (B33335) (-NH-) protons are typically observed as broad peaks, and their chemical shifts can be influenced by solvent and concentration.

Analysis of the chemical shifts, integration (relative number of protons), and splitting patterns (due to spin-spin coupling with neighboring protons) in the ¹H-NMR spectrum allows for the confirmation of the proposed structure of this compound. While specific ¹H-NMR data for this compound was not found in the consulted sources, the principles of interpretation for amino acid derivatives and tert-butyl esters are well-established. nih.gov, chemicalbook.com, rsc.org, researchgate.net, researchgate.net, researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is an essential technique for determining the molecular weight of a compound and obtaining information about its fragmentation pattern, which can aid in structural confirmation. enovatia.com

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique commonly used for analyzing polar molecules like amino acid derivatives. researchgate.net ESI typically produces protonated molecules ([M+H]⁺) or other adducts, making it suitable for determining the molecular weight of this compound. The expected m/z value for the protonated molecule of this compound (C₁₀H₂₁N₃O₃) would be 232.1659 (calculated based on the monoisotopic mass). Observation of a peak at or near this m/z value in the ESI-MS spectrum provides strong evidence for the correct molecular weight.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to several decimal places. , measurlabs.com This allows for the determination of the elemental composition of a compound. By comparing the experimentally determined exact mass with the calculated exact mass for the proposed molecular formula (C₁₀H₂₁N₃O₃), the elemental composition can be confirmed. HRMS can also help distinguish between compounds with very similar nominal masses but different elemental compositions. While specific HRMS data for this compound was not found, HRMS is routinely applied in the characterization of synthetic organic compounds, including amino acid derivatives, to confirm their molecular formula. universiteitleiden.nl

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the vibrations of chemical bonds. openstax.org, libretexts.org Different functional groups absorb infrared radiation at characteristic frequencies, expressed in wavenumbers (cm⁻¹). libretexts.org, libretexts.org, nobraintoosmall.co.nz

For this compound, key functional groups and their expected IR absorption bands include:

N-H stretching: Primary amines (-NH₂) typically show two absorption bands in the region of 3300-3500 cm⁻¹. wisc.edu, libretexts.org, libretexts.org The urea N-H would also contribute to this region.

C-H stretching: Aliphatic C-H stretching vibrations are expected in the region of 2850-3000 cm⁻¹. wisc.edu, libretexts.org, libretexts.org The tert-butyl group would contribute significantly to this region.

C=O stretching: The ester carbonyl group (-CO₂R) is expected to show a strong absorption band in the region of 1735-1750 cm⁻¹. wisc.edu The urea carbonyl group (-NHCONH-) typically absorbs in the region of 1630-1695 cm⁻¹. wisc.edu

N-H bending: N-H bending vibrations for primary amines appear around 1550-1640 cm⁻¹. wisc.edu

C-N stretching: C-N stretching vibrations are typically observed in the region of 1000-1250 cm⁻¹. wisc.edu

C-O stretching: C-O stretching vibrations for esters are usually found in the region of 1000-1300 cm⁻¹. wisc.edu

The presence of absorption bands corresponding to these functional groups in the IR spectrum of this compound would support its structural identity. The "fingerprint region" below 1500 cm⁻¹ contains a complex pattern of bands unique to each compound, providing further confirmation of identity by comparison with a reference spectrum if available. libretexts.org, openstax.org, nobraintoosmall.co.nz While a specific IR spectrum for this compound was not found, the characteristic group frequencies are well-documented for similar compounds. wisc.edu, libretexts.org, libretexts.org, torontech.com, thermofisher.com

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are indispensable for assessing the purity of this compound and isolating it from reaction mixtures or impurities. libretexts.org, medigraphic.com

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis and purification of non-volatile or semi-volatile compounds like amino acid derivatives. medigraphic.com, waters.com HPLC separates compounds based on their differential interactions with a stationary phase as they are carried through a column by a mobile phase. medigraphic.com

For this compound, reversed-phase HPLC is commonly employed, using a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., water/acetonitrile (B52724) or water/methanol mixtures, often with acidic modifiers like trifluoroacetic acid or formic acid to control ionization). rsc.org, The retention time of this compound under specific HPLC conditions (stationary phase, mobile phase composition, flow rate, temperature) is a characteristic property that can be used for identification by comparison with a reference standard. google.com, medigraphic.com

Purity is assessed by integrating the area under the peak corresponding to this compound in the chromatogram and comparing it to the total area of all peaks. libretexts.org, google.com The percentage of the total peak area represented by the this compound peak indicates its purity. libretexts.org Different detection methods can be used in HPLC, such as UV-Vis detection (if the molecule has a chromophore) or Mass Spectrometry detection (LC-MS). medigraphic.com, rsc.org LC-MS is particularly powerful as it combines the separation power of HPLC with the identification capabilities of MS. rsc.org

Preparative HPLC can be used to isolate purified this compound from crude synthesis mixtures on a larger scale. google.com

High-Performance Liquid Chromatography (HPLC) for Purity and Retention Analysis

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the analysis of amino acid derivatives, including this compound and its related synthetic products. HPLC allows for the separation, identification, and quantification of components within a mixture based on their differential interactions with a stationary phase and a mobile phase. It is particularly valuable for assessing the purity of synthesized compounds and analyzing their retention behavior, which can provide insights into their physicochemical properties. HPLC has been found to be useful for the identification of reaction products in processes involving amino acid esters google.com. The technique is commonly applied for the analysis of citrulline and related compounds researchgate.netresearchgate.netglpbio.comresearchgate.net. Furthermore, HPLC analysis has been employed to measure the stability of related tert-butyl ester derivatives nih.govsnmjournals.org. Purity assessment of synthetic intermediates and final products can be effectively performed using HPLC acs.org.

Reversed-Phase HPLC (RP-HPLC) Method Development

Reversed-Phase HPLC (RP-HPLC) is a prevalent mode for the chromatographic analysis of amino acids and their derivatives. In RP-HPLC, the stationary phase is non-polar, and the mobile phase is typically a mixture of water and a miscible organic solvent, such as acetonitrile or methanol. Due to the polar nature of amino acids like citrulline, derivatization is often necessary to enhance their retention on the non-polar stationary phase and improve detection characteristics researchgate.netresearchgate.net. Various pre-column or post-column derivatization methods have been developed for amino acid analysis by RP-HPLC researchgate.net. Examples of pre-column derivatization reagents include orthophthalaldehyde (OPA), naphthalene-2,3-dicarboxaldehyde, or 4-dimethylaminoazobenzene-4 -sulfonyl chloride (dabsyl chloride) researchgate.net. While pre-column derivatization can provide accurate and stable chromatography, the reactions may be unstable and affected by the sample matrix researchgate.net.

Method development in RP-HPLC for this compound and its derivatives involves selecting appropriate stationary phases, such as C18 columns (e.g., Gemini C-18, Synergi Hydro-RP, Zorbax SB-Aq), and optimizing the mobile phase composition researchgate.netscience.govresearchgate.net. The mobile phase often consists of a gradient or isocratic mixture of water (often acidified with modifiers like phosphoric acid or heptafluorobutyric acid) and an organic modifier researchgate.netresearchgate.net. The interaction between the mobile phase and the stationary phase is critical for determining the retention times of the analytes researchgate.net. Ion-pair RP-HPLC, utilizing ion-pairing reagents in the mobile phase, can also be employed to improve the separation of polar or charged amino acid derivatives researchgate.netresearchgate.netcambridge.org.

Enantioselective HPLC for Chiral Integrity Assessment

Chiral integrity is a critical parameter for pharmaceutically active compounds and synthetic intermediates like this compound, which possesses a chiral center at the alpha-carbon. Enantioselective HPLC, also known as chiral HPLC, is a powerful technique used to determine the enantiomeric purity or enantiomeric excess (ee) of chiral compounds acs.orgnih.gov. This technique employs chiral stationary phases (CSPs) that can selectively interact with one enantiomer over the other, leading to their separation.

Various types of CSPs are available, including those based on macrocyclic antibiotics like Ristocetin A mst.edu. Ristocetin A covalently bonded to silica (B1680970) gel has been evaluated as a CSP for the enantiomeric separation of a variety of compounds, including those with tert-butoxycarbonyl (Boc) groups mst.edu. These CSPs can be used in different chromatographic modes, including reversed-phase mode, to achieve stereoselective separations mst.edu. By using enantioselective HPLC, researchers can assess the chiral purity of this compound and monitor for potential racemization during synthesis or storage acs.orgnih.gov.

Gas Chromatography (GC) for Volatile Impurities or Derivatized Products

Gas Chromatography (GC) is an analytical technique suitable for separating and analyzing volatile or semi-volatile compounds. While amino acids themselves are generally non-volatile due to their zwitterionic nature, they can be converted into volatile derivatives through chemical modification, making them amenable to GC analysis researchgate.netcambridge.orgactascientific.com. GC is a powerful technique for the analysis of volatile compounds and can be used for identifying reaction products google.comresearchgate.net.

Derivatization methods commonly employed for amino acids prior to GC analysis include esterification of the carboxyl group and acylation or silylation of the amino and other polar functional groups researchgate.netcambridge.orgactascientific.com. For example, amino acid tert-butyl esters or other alkyl esters can be formed, and amino groups can be derivatized with silylation reagents like N-methyl-N-tert-butyldimethylsilyl-trifluoroacetamide (MTBSTFA) or N,O-Bis(trimethylsilyl)-trifluoroacetamide (BSTFA) cambridge.orgactascientific.comnih.gov. The formation of butyl esters, for instance, can result in derivatives with longer retention times in GC columns actascientific.com.

GC is often coupled with detectors such as the Flame Ionization Detector (FID) or Mass Spectrometry (MS) for detection and quantification google.comresearchgate.netresearchgate.netnih.govbiologists.comiarc.fr.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a hyphenated technique that combines the separation power of GC with the identification capabilities of MS. It is a valuable tool for the analysis of volatile compounds and derivatized non-volatile substances, providing both qualitative (mass spectra for identification) and quantitative information researchgate.netorientjchem.org. GC-MS has been used for the quantitative analysis of amino acids and their metabolites after appropriate derivatization researchgate.netcambridge.orgresearchgate.netnih.gov.

For the analysis of amino acids like citrulline by GC-MS, derivatization is essential to increase their volatility researchgate.netcambridge.orgnih.gov. An example involves the derivatization to propyl-heptaflorobutyryl-ester derivatives researchgate.net. The mass spectrometer detects the derivatized analytes as ions, and the resulting mass spectra can be compared to spectral libraries (e.g., NIST mass spectral library) or authentic standards for compound identification orientjchem.org. GC-MS can be operated in selected-ion monitoring (SIM) mode to enhance sensitivity and selectivity for the quantification of target analytes researchgate.netnih.gov. Typical GC-MS parameters include the choice of column (e.g., DB-5MS), temperature program, carrier gas (e.g., helium), injector and detector temperatures, and ionization mode (e.g., electron impact ionization, EI) researchgate.netbiologists.comorientjchem.orggoogle.com.

Research findings indicate that GC-MS methods can achieve low detection limits for derivatized amino acids. For instance, a GC-MS method for citrulline quantification in biological fluids after derivatization allowed for the detection of 20 pmol of natural citrulline in aqueous standards researchgate.net.

Gas Chromatography-Flame Ionization Detector (GC-FID)

Gas Chromatography-Flame Ionization Detector (GC-FID) is a commonly used technique for the quantitative analysis of volatile organic compounds. The FID is a mass-sensitive detector that responds to combustible organic compounds. Like GC-MS, GC-FID requires analytes to be volatile, so derivatization is necessary for the analysis of amino acids cambridge.orgnih.gov.

GC-FID is often used for metabolic profiling, such as the quantitative analysis of fatty acids as their methyl esters nih.gov. While GC-FID provides quantitative results, it generally lacks the structural identification capabilities of GC-MS. However, it can be a robust and sensitive detector for quantifying known volatile components or derivatized products, including potential volatile impurities in this compound or its synthetic derivatives. GC-FID can also be used in conjunction with GC-MS for comprehensive analysis iarc.fr.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a compound, typically the percentages of carbon (C), hydrogen (H), nitrogen (N), and sometimes sulfur (S) (CHNS analysis). This analysis is crucial for verifying the empirical formula and confirming the purity of synthesized organic compounds like this compound and its derivatives.

Q & A

Q. Advanced

- Experimental Design :

- Analytics : Monitor degradation via LC-MS and quantify stability using half-life calculations .

- Data Interpretation : Use Arrhenius plots to predict shelf-life under storage conditions .

What strategies optimize literature reviews for this compound’s applications in peptide synthesis?

Q. Methodological

- Keyword Search : Combine terms like “this compound,” “Boc-protection,” and “solid-phase peptide synthesis” in PubMed/Scopus .

- Inclusion Criteria : Prioritize studies with full experimental details and validation data (e.g., crystallography) .

- Gaps Identification : Note understudied areas (e.g., eco-friendly synthesis routes) .

What controls are essential in kinetic studies of this compound’s enzymatic reactions?

Q. Advanced

- Negative Controls : Substrate-free assays to rule out non-enzymatic hydrolysis.

- Positive Controls : Use established inhibitors (e.g., L-NAME for nitric oxide synthase).

- Internal Standards : Spiked deuterated analogs for LC-MS quantification accuracy .

How can researchers address low yields in this compound coupling reactions?

Q. Basic

- Troubleshooting Steps :

What metadata standards ensure transparency in this compound research data repositories?

Q. Methodological

- Documentation : Include synthesis conditions (time, temperature), purity metrics, and instrument calibration logs .

- FAIR Compliance : Assign DOIs to datasets and use standardized formats (e.g., .cif for crystallography) .

- Ethical Citation : Credit prior datasets in references (e.g., “Data adapted from [DOI]”) .

How to apply iterative qualitative analysis to conflicting bioactivity data for this compound?

Q. Advanced

- Triangulation : Cross-validate cell-based assays (e.g., IC50 in HEK293 vs. CHO cells) .

- Bias Mitigation : Blind data analysis and use multiple statistical models (e.g., ANOVA vs. Bayesian inference) .

- Peer Review : Pre-publish datasets on preprint servers for community feedback .

What ethical considerations apply to in vivo studies of this compound’s pharmacokinetics?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.